3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester is an organoboron compound characterized by its boronic acid functional group, which is esterified with pinacol. This compound features a phenyl ring substituted with isopropoxy and methoxy groups, enhancing its solubility and reactivity. Its molecular formula is , and it has a predicted boiling point of approximately and a density of .
Several methods exist for synthesizing 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester:
This compound has several applications, including:
Interaction studies involving 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester typically focus on its reactivity with biological molecules and its role as an inhibitor in enzymatic pathways. Specific studies may explore:
Several compounds share structural similarities with 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains a tetramethyl dioxaborolane structure | Highly sterically hindered |
5-Fluoro-2-methoxybenzeneboronic acid pinacol ester | Fluorine substitution enhances electronic properties | Useful in pharmaceutical applications |
5-Cyano-2-fluoro-3-methoxyphenylboronic acid pinacol ester | Contains cyano and fluoro groups | Exhibits unique reactivity profiles |
These compounds demonstrate variations in substituents that influence their chemical behavior and potential applications. The unique combination of isopropoxy and methoxy groups in 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester sets it apart by potentially enhancing solubility and reactivity compared to its counterparts.